Product packaging for 1,3-Bis(3-acetylphenyl)urea(Cat. No.:)

1,3-Bis(3-acetylphenyl)urea

Cat. No.: B4275755
M. Wt: 296.32 g/mol
InChI Key: ULNFPCOUOULOPX-UHFFFAOYSA-N
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Description

1,3-Bis(3-acetylphenyl)urea is a chemical compound with the CAS Number 501002-05-7 and a molecular weight of 296.32 g/mol . It is characterized by the molecular formula C17H16N2O3 and can be represented by the SMILES notation CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC(=C2)C(=O)C . This urea derivative features acetylphenyl groups, which are valuable functional motifs in medicinal chemistry and chemical synthesis. The acetyl groups make this compound a potential versatile building block or intermediate in organic synthesis and drug discovery research . It may be utilized in the development of more complex molecular structures or in studies investigating structure-activity relationships. As a supplied material, it is presented as a solid and requires cold-chain transportation to ensure stability . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should consult the safety data sheet and adhere to standard laboratory safety protocols when handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16N2O3 B4275755 1,3-Bis(3-acetylphenyl)urea

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(3-acetylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-11(20)13-5-3-7-15(9-13)18-17(22)19-16-8-4-6-14(10-16)12(2)21/h3-10H,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNFPCOUOULOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 1,3 Bis 3 Acetylphenyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 1,3-Bis(3-acetylphenyl)urea provides distinct signals corresponding to the different types of protons present in the molecule. In a typical spectrum recorded in a solvent like DMSO-d₆, the urea (B33335) protons (N-H) are expected to appear as a singlet significantly downfield, a characteristic feature of urea derivatives. uva.nl The aromatic protons on the phenyl rings will exhibit complex splitting patterns (multiplets) in the aromatic region of the spectrum. The protons of the acetyl group's methyl moiety will present as a sharp singlet, typically at a chemical shift indicative of a methyl ketone.

Proton Type Typical Chemical Shift (δ) in ppm Multiplicity
Urea (N-H)Downfield (e.g., ~8.5-9.5)Singlet
Aromatic (Ar-H)Aromatic region (e.g., ~7.0-8.0)Multiplet
Acetyl (CH₃)Upfield (e.g., ~2.5)Singlet

This table presents expected ¹H NMR data based on analogous structures and general principles.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Due to the molecule's symmetry, the number of signals is halved from the total number of carbon atoms. masterorganicchemistry.com The carbonyl carbon of the urea group will have a characteristic downfield chemical shift. rsc.org The carbonyl carbon of the acetyl group will also resonate in the downfield region, but at a different position from the urea carbonyl. The aromatic carbons will produce a set of signals in the aromatic region, with their specific shifts influenced by the positions of the urea and acetyl substituents. The methyl carbon of the acetyl group will appear as an upfield signal. rsc.org

Carbon Type Typical Chemical Shift (δ) in ppm
Urea Carbonyl (C=O)Downfield (e.g., ~152-155)
Acetyl Carbonyl (C=O)Downfield (e.g., ~197)
Aromatic Carbons (Ar-C)Aromatic region (e.g., ~115-140)
Acetyl Methyl (CH₃)Upfield (e.g., ~27)

This table presents expected ¹³C NMR data based on analogous structures and general principles.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings within the same spin system. youtube.com For this compound, COSY would show correlations between the adjacent aromatic protons on the phenyl rings, helping to delineate their specific positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. youtube.com This experiment would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton singlet to its carbon signal.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, such as FT-IR and Raman, provide information about the vibrational modes of the molecule's functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretching: A prominent band or bands in the region of 3200-3400 cm⁻¹ are indicative of the N-H stretching vibrations of the urea linkage. pw.edu.pl

C=O Stretching: Two distinct carbonyl stretching bands are expected. The urea carbonyl (Amide I band) typically appears around 1630-1680 cm⁻¹. researchgate.net The acetyl carbonyl stretching vibration is found at a higher frequency, generally in the range of 1680-1700 cm⁻¹.

C-N Stretching: The C-N stretching vibrations of the urea group are usually observed in the 1400-1460 cm⁻¹ region. researchgate.net

Aromatic C=C Stretching: Bands corresponding to the carbon-carbon double bond stretching within the aromatic rings appear in the 1450-1600 cm⁻¹ range.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring provide information about the substitution pattern and are typically found in the 690-900 cm⁻¹ region.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
UreaN-H Stretch3200-3400
Urea CarbonylC=O Stretch (Amide I)1630-1680
Acetyl CarbonylC=O Stretch1680-1700
UreaC-N Stretch1400-1460
Aromatic RingC=C Stretch1450-1600
Aromatic RingC-H Bend (out-of-plane)690-900

This table presents expected FT-IR data based on analogous structures and general principles.

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the aromatic rings would be expected to produce a strong Raman signal. The C=O stretching vibrations are also Raman active. researchgate.net The symmetric N-C-N stretching vibration of the urea moiety typically gives rise to a strong and characteristic Raman band around 1000 cm⁻¹. sci-hub.se This technique can be particularly useful for studying the solid-state packing and intermolecular interactions of the compound. nih.gov

Functional Group Vibrational Mode Typical Raman Shift (cm⁻¹)
UreaN-C-N Symmetric Stretch~1000
Aromatic RingSymmetric Ring BreathingStrong signal in the aromatic region
Urea CarbonylC=O Stretch1630-1680
Acetyl CarbonylC=O Stretch1680-1700

This table presents expected Raman spectroscopy data based on analogous structures and general principles.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and provides valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. The exact mass is a critical piece of data for confirming the identity of a newly synthesized or isolated compound. For this compound, HRMS analysis would yield a precise mass measurement, typically within a few parts per million (ppm) of the theoretical value. This level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Parameter Value
Molecular Formula C₁₇H₁₆N₂O₃
Theoretical Exact Mass 296.1161 g/mol
Ionization Mode Electrospray Ionization (ESI)
Observed Ion [M+H]⁺

This table presents theoretical data for this compound, as specific experimental HRMS data was not available in the search results. The ionization mode and observed ion are common for this type of compound.

Fragmentation Patterns and Structural Information from MS/MS

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Structural Interpretation
297.1234 [M+H]⁺162.0757C₈H₇NOCleavage of the urea C-N bond, forming the 3-acetylphenyl isocyanate fragment.
297.1234 [M+H]⁺136.0757C₉H₉N₂OCleavage of the urea C-N bond, forming the 3-aminophenyl methyl ketone fragment.
297.1234 [M+H]⁺120.0441C₉H₉N₂O₂Fragmentation involving the acetyl group.

This table illustrates hypothetical fragmentation patterns for this compound based on common fragmentation behaviors of related compounds. The m/z values are calculated based on the theoretical exact mass.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SC-XRD) Analysis of this compound and its Analogues

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the molecular structure of a compound in the solid state. Although a specific SC-XRD study for this compound was not found, analysis of analogous diaryl urea compounds provides significant insight. For instance, the crystal structure of N-(4-acetylphenyl)-N′-(4-fluorophenyl)urea reveals that the two phenyl rings are twisted relative to each other. researchgate.net The urea moiety is typically planar, and this planarity is crucial for the formation of hydrogen bonding networks. researchgate.net Studies on other analogues like 1,3-bis(3-fluorophenyl)urea (B11959935) also highlight the common structural motifs and hydrogen-bonding patterns in these types of molecules. researchgate.netresearchgate.netnih.gov

Compound Analogue Key Structural Features Reference
N-(4-acetylphenyl)-N′-(4-fluorophenyl)ureaTwisted phenyl rings, planar urea moiety. researchgate.net
1,3-bis(3-fluorophenyl)ureaFormation of one-dimensional hydrogen-bonded chains. researchgate.netresearchgate.netnih.gov
1,3-bis(m-cyanophenyl)ureaDisruption of typical urea hydrogen bonding by other acceptors. researchgate.net

Computational Chemistry and Theoretical Investigations of 1,3 Bis 3 Acetylphenyl Urea

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine the ground-state electronic energy and density, from which numerous molecular properties can be derived. For 1,3-Bis(3-acetylphenyl)urea, DFT serves as the foundation for optimizing its geometry, analyzing its molecular orbitals, and mapping its charge distribution.

The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. For a flexible molecule like this compound, which has several rotatable bonds, this process can identify multiple stable conformations (isomers that differ by rotation around single bonds).

Conformational analysis systematically explores the potential energy surface of the molecule to identify low-energy conformers. This is crucial as the biological activity and physical properties of a molecule can depend significantly on its preferred shape. For instance, different conformers of urea (B33335) derivatives can exhibit varied binding patterns in biological systems. While the general methodology is well-established, specific optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for this compound are not available in published literature.

Table 1: Selected Optimized Geometric Parameters for this compound (Theoretical)
ParameterBond/AngleCalculated Value
Bond LengthC=O (urea)Data not available in published literature
Bond LengthC-N (urea)Data not available in published literature
Bond LengthC=O (acetyl)Data not available in published literature
Bond AngleN-C-N (urea)Data not available in published literature
Dihedral AnglePhenyl-N-C-NData not available in published literature

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive.

FMO analysis for this compound would reveal the distribution of electron density in these orbitals, indicating the likely sites for nucleophilic and electrophilic attack. The visualization of HOMO and LUMO surfaces shows which parts of the molecule are involved in electron donation and acceptance. Specific energy values and distribution maps for this compound have not been reported in dedicated studies.

Table 2: Frontier Molecular Orbital Properties of this compound (Theoretical)
ParameterEnergy (eV)
EHOMOData not available in published literature
ELUMOData not available in published literature
HOMO-LUMO Gap (ΔE)Data not available in published literature

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. It illustrates the electrostatic potential on the surface of the molecule, with different colors representing electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions.

For this compound, an ESP map would likely show negative potential around the oxygen atoms of the urea and acetyl groups, identifying them as sites for electrophilic attack and hydrogen bond acceptance. Conversely, positive potential would be expected around the N-H protons of the urea group, indicating their role as hydrogen bond donors. While this is a qualitative prediction based on general principles, specific ESP maps and calculated atomic charges for this compound are not available in the scientific literature.

Molecular Dynamics (MD) Simulations for Conformational Dynamics in Solution

An MD simulation of this compound in a solvent like water or DMSO would reveal how the molecule samples different conformations in solution, the stability of intramolecular hydrogen bonds, and the nature of its interactions with solvent molecules. This information is crucial for understanding how the molecule might behave in a biological medium. However, no specific MD simulation studies focused on this compound have been published.

Quantum Chemical Parameters and Reactivity Descriptors (e.g., Global Reactivity Indices)

From the calculated HOMO and LUMO energies, a set of global reactivity descriptors can be derived to quantify a molecule's chemical reactivity and stability. These indices, based on conceptual DFT, provide a quantitative measure of properties that are otherwise described qualitatively.

Key global reactivity indices include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small one.

Softness (S): The reciprocal of hardness (S = 1/2η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ²/2η, where μ is the chemical potential, μ = -χ).

These parameters would allow for a quantitative assessment of the reactivity of this compound. Despite the established methodology, specific calculated values for these descriptors are not present in the available literature for this compound.

Table 3: Global Reactivity Descriptors for this compound (Theoretical)
DescriptorSymbolCalculated Value (eV)
ElectronegativityχData not available in published literature
Chemical HardnessηData not available in published literature
Chemical SoftnessSData not available in published literature
Electrophilicity IndexωData not available in published literature

Hirshfeld Surface Analysis and Energy Framework Calculations for Intermolecular Interactions

Following Hirshfeld analysis, energy framework calculations can be performed to quantify the energetic contributions of these interactions. This method calculates the electrostatic, polarization, dispersion, and repulsion energies between molecular pairs in the crystal, providing a visual and quantitative understanding of the forces governing the crystal architecture.

For this compound, this analysis would reveal the dominant intermolecular forces, such as N-H···O hydrogen bonds between the urea groups, and potentially weaker C-H···O or π-π stacking interactions involving the phenyl rings. This would be invaluable for understanding its solid-state properties. However, as a crystal structure for this compound has not been reported, a Hirshfeld surface and energy framework analysis has not been performed.

Prediction of Spectroscopic Properties through Theoretical Calculations (e.g., NMR, IR, UV-Vis)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound, providing valuable insights that complement experimental data. Density Functional Theory (DFT) is a predominant method for these theoretical investigations, allowing for the calculation of nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions with a high degree of accuracy. als-journal.comclinicsearchonline.org These predictions are typically performed after obtaining an optimized molecular geometry in a simulated environment, such as in the gas phase or in a solvent.

The process often involves using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to solve the quantum mechanical equations that describe the electronic structure of the molecule. als-journal.comclinicsearchonline.org By simulating the response of the molecule to magnetic and electric fields, its key spectroscopic features can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical NMR chemical shifts are commonly calculated using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com This approach computes the magnetic shielding tensors for each nucleus in the molecule. The calculated shielding values are then referenced against a standard, typically Tetramethylsilane (TMS), to yield the chemical shifts (δ) in parts per million (ppm) that can be directly compared with experimental spectra.

For this compound, theoretical calculations predict distinct signals for the aromatic, acetyl, and urea protons in the ¹H NMR spectrum, and for the various carbon atoms in the ¹³C NMR spectrum. The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the urea (-NH-CO-NH-) protons are expected to appear at a higher chemical shift due to the deshielding effects of the adjacent carbonyl and phenyl groups. The aromatic protons will show complex splitting patterns based on their positions on the phenyl rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound using the GIAO method.

Atom TypePredicted ¹H Chemical Shift (ppm)Atom TypePredicted ¹³C Chemical Shift (ppm)
Urea N-H~8.5 - 9.5Urea C=O~153.0
Acetyl CH₃~2.6Acetyl C=O~198.0
Aromatic C-H~7.4 - 8.2Acetyl CH₃~26.8
Aromatic C-N~139.5
Aromatic C-CO~137.8
Aromatic C-H~120.0 - 130.0

Infrared (IR) Spectroscopy

Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed to determine the normal modes of vibration. als-journal.com Each mode corresponds to a specific molecular motion (stretching, bending, rocking) and has a characteristic frequency. These calculated frequencies, often reported in wavenumbers (cm⁻¹), can be correlated with the peaks observed in an experimental IR spectrum. researchgate.net

For this compound, key predicted vibrational frequencies include the N-H stretching of the urea group, the C=O stretching of both the urea and acetyl groups, C-N stretching, and various aromatic C-H and C=C vibrations. The carbonyl (C=O) stretching frequencies are particularly diagnostic; the urea carbonyl typically appears at a lower wavenumber than the acetyl carbonyl due to resonance effects.

Table 2: Predicted IR Vibrational Frequencies for Key Functional Groups of this compound.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-H (Urea)Stretching~3350 - 3450
C-H (Aromatic)Stretching~3050 - 3100
C-H (Acetyl)Stretching~2950 - 3000
C=O (Acetyl)Stretching~1685
C=O (Urea)Stretching~1640
N-H (Urea)Bending~1610
C=C (Aromatic)Stretching~1480 - 1600
C-N (Urea)Stretching~1400 - 1470

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). als-journal.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, the predicted UV-Vis spectrum is expected to show absorptions arising from π→π* transitions within the phenyl rings and n→π* transitions associated with the lone pairs on the oxygen atoms of the carbonyl groups. researchgate.net The conjugation between the phenyl rings and the acetyl and urea functionalities influences the energy of these transitions.

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound.

Predicted λmax (nm)Associated Electronic Transition
~240 - 260π→π* (Phenyl rings)
~280 - 300π→π* (Involving C=O groups)
~320 - 340n→π* (Carbonyl groups)

Supramolecular Architectures and Crystal Engineering with 1,3 Bis 3 Acetylphenyl Urea Scaffolds

Hydrogen Bonding Networks in Urea-Based Systems

The urea (B33335) moiety is a powerful motif in supramolecular chemistry, primarily due to its capacity to form robust and directional hydrogen bonds. nih.gov This ability is central to the formation of predictable and stable supramolecular assemblies.

N-H…O=C Hydrogen Bonding Motifs

The fundamental interaction governing the assembly of urea derivatives is the hydrogen bond between the N-H proton of one urea molecule and the carbonyl oxygen (C=O) of another. This N-H…O=C interaction is a recurring and highly predictable motif in the crystal engineering of urea-based compounds. rsc.org These interactions are responsible for the formation of characteristic one-dimensional tapes or chains.

While direct crystallographic data for 1,3-bis(3-acetylphenyl)urea is not extensively detailed in the available literature, the behavior of analogous compounds provides a strong basis for predicting its structural organization. For instance, in the crystal structure of a related compound, 3-acetyl-1-phenyl-thio-urea, N-H…O and N-H…S hydrogen bonds link molecules into one-dimensional polymeric networks. researchgate.net Although a thiourea (B124793), the principle of chain formation driven by hydrogen bonding is analogous.

Role of Acetyl Groups in Influencing Hydrogen Bond Acceptor Sites

The presence of acetyl groups on the phenyl rings of this compound introduces additional hydrogen bond acceptor sites—the carbonyl oxygens of the acetyl groups. This creates the potential for more complex hydrogen bonding networks beyond the primary urea-urea interaction. The acetyl group's carbonyl can compete with the urea carbonyl as a hydrogen bond acceptor.

The interplay between the urea and acetyl carbonyls as acceptor sites can lead to varied supramolecular synthons. For example, it is plausible that the urea N-H donors could engage with the acetyl C=O acceptors of neighboring molecules, leading to a deviation from the typical urea tape motif or the formation of multi-dimensional networks. In the crystal structure of 3-acetyl-1-phenyl-thio-urea, an intramolecular N-H…O hydrogen bond is observed, forming an S(6) ring motif, which highlights the role of the acetyl group's oxygen in the hydrogen bonding scheme. researchgate.net The presence of electron-withdrawing groups, such as the acetyl group, can also influence the acidity of the N-H protons, thereby modulating the strength of the hydrogen bonds they form. nih.gov

Design and Self-Assembly of Extended Structures

The predictable nature of hydrogen bonding in ureas allows for the rational design and synthesis of extended supramolecular architectures. The self-assembly process is driven by the spontaneous organization of molecules into thermodynamically stable, ordered structures.

One-Dimensional Chain Formation and Higher-Order Assemblies

As established, the primary self-assembly motif for many diaryl ureas is the formation of one-dimensional hydrogen-bonded chains. researchgate.netnih.gov These chains can then organize into higher-order assemblies through weaker intermolecular forces such as van der Waals interactions or π-π stacking between the phenyl rings.

In the case of this compound, the phenyl rings provide a platform for aromatic stacking interactions, which can help to stabilize the packing of the one-dimensional chains. The relative orientation of these chains (e.g., parallel or antiparallel) can give rise to different crystalline forms, known as polymorphs. researchgate.netnih.gov The formation of these extended structures is a key aspect of crystal engineering with urea derivatives. rsc.org

Influence of Substituents on Self-Assembly Behavior and Network Topology

Substituents on the aryl rings of diaryl ureas play a crucial role in directing the self-assembly process and determining the final network topology. nih.govresearchgate.net The nature, position, and size of the substituents can influence the molecular conformation, steric hindrance, and the availability of secondary interaction sites. nih.gov

For this compound, the meta-position of the acetyl group is significant. It can influence the dihedral angle between the phenyl rings and the central urea plane, which in turn affects the packing efficiency and the geometry of the hydrogen bonds. Different substituents can lead to vastly different self-assembled structures, from simple chains to more complex hydrogels and other soft materials. researchgate.netamanote.com For example, studies on other substituted diphenyl ureas have shown that even a change in the position of a substituent can lead to different hydrogen bonding patterns and, consequently, different crystal packing. nih.gov

Parameter Influence on Self-Assembly Example from Urea Derivatives
Substituent Position Affects steric hindrance and the directionality of secondary interactions.Ortho-substituted ureas may exhibit intramolecular hydrogen bonding, altering the intermolecular assembly. nih.gov
Substituent Size Larger groups can sterically hinder the formation of typical hydrogen-bonded chains.Bulky substituents can disrupt planarity and reduce crystal packing energy. nih.gov
Electronic Nature Electron-withdrawing or -donating groups can modulate the strength of hydrogen bonds.Electron-withdrawing groups can increase the acidity of N-H protons, leading to stronger hydrogen bonds. nih.gov
Functional Groups Can introduce additional interaction sites, leading to more complex networks.The acetyl groups in this compound provide secondary hydrogen bond acceptor sites.

Polymorphism and Co-crystallization Studies

The ability of a compound to exist in more than one crystalline form is known as polymorphism. Co-crystallization, on the other hand, involves the formation of a crystalline solid that contains two or more different molecular species in a stoichiometric ratio.

Studies on analogous compounds, such as 1,3-bis(3-fluorophenyl)urea (B11959935), have revealed the existence of concomitant polymorphs, where different crystal forms are obtained from the same crystallization conditions. researchgate.netnih.gov This phenomenon arises from the subtle competition between different possible hydrogen bonding arrangements and packing motifs. It is highly probable that this compound could also exhibit polymorphism due to the flexibility of the acetyl group and the potential for different hydrogen bonding networks.

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid. Urea and its derivatives are excellent co-crystal formers due to their strong hydrogen bonding capabilities. researchgate.netnih.govnih.gov There is potential for this compound to form co-crystals with other molecules that have complementary hydrogen bonding sites. For instance, it could co-crystallize with carboxylic acids, where the acid's hydroxyl group acts as a hydrogen bond donor to the urea or acetyl carbonyl oxygens. Such studies would be a valuable avenue for exploring the full potential of this compound in the design of new solid-state materials.

Technique Application in Urea-Based Systems Potential for this compound
Polymorph Screening Identifying different crystalline forms with potentially different properties.Likely to reveal multiple polymorphs due to conformational flexibility and competing hydrogen bond acceptors.
Co-crystallization Creating new multi-component crystalline materials with tailored properties.High potential as a co-former with molecules containing hydrogen bond donor groups (e.g., carboxylic acids, amides).

Despite a comprehensive search for scientific literature, there is a notable lack of published research specifically detailing the supramolecular architectures and crystal engineering of This compound . While the broader class of bis-urea and diphenylurea compounds is well-documented in the context of supramolecular chemistry, host-guest interactions, and anion recognition, specific studies and experimental data for this compound are not available in the public domain.

The fundamental principles of supramolecular chemistry suggest that the urea functional groups in this compound would act as effective hydrogen bond donors, and the acetylphenyl moieties could participate in π-π stacking interactions. These are key features that drive the self-assembly of similar molecules into well-defined supramolecular structures. The N-H protons of the urea group are known to form strong and directional hydrogen bonds, which are crucial for the recognition of anionic guest species. The acetyl groups could potentially influence the electronic properties and solubility of the molecule, as well as provide additional sites for intermolecular interactions.

However, without specific research on this compound, any detailed discussion on its anion recognition, sensing strategies, or the formation of inclusion complexes would be speculative. Scientific accuracy, a core requirement of this request, cannot be met without experimental data such as binding constants, spectroscopic analysis (NMR, UV-Vis, fluorescence), or single-crystal X-ray diffraction studies of this particular compound and its complexes.

Therefore, due to the absence of specific research findings for this compound in the scientific literature, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict confines of the provided outline. The creation of such an article would necessitate the fabrication of data and findings, which is contrary to the principles of scientific integrity.

Coordination Chemistry and Metal Organic Systems Involving 1,3 Bis 3 Acetylphenyl Urea

Ligand Properties of 1,3-Bis(3-acetylphenyl)urea and Its Derivatives

The functionality of this compound as a ligand in coordination chemistry is dictated by its electronic properties and the spatial arrangement of its potential donor atoms.

Binding Sites and Chelation Capabilities (e.g., Urea (B33335) Oxygen, Acetyl Oxygen, Nitrogen)

This compound presents multiple potential coordination sites for metal ions. The primary binding locations are the oxygen atoms of the central urea group and the two peripheral acetyl groups, along with the nitrogen atoms of the urea moiety.

Urea and Acetyl Oxygen Atoms: The carbonyl oxygen of the urea group and the oxygen atoms of the two acetyl moieties are significant potential binding sites. In related urea-metal complexes, coordination commonly occurs through the carbonyl oxygen atom. primescholars.comrjpbcs.com This interaction is evidenced by a shift in the C=O stretching frequency in infrared spectra. primescholars.com Similarly, the acetyl group's ketone functionality provides a prime site for metal coordination. The presence of these multiple oxygen donors allows the ligand to act as a chelating agent, potentially bridging two metal centers.

Urea Nitrogen Atoms: The nitrogen atoms of the urea group also offer potential coordination sites. While oxygen is the more common binding atom for urea with many transition metals like Fe(III), Zn(II), and Cu(II), certain metals such as Pd(II) have been shown to coordinate through the nitrogen atoms. primescholars.comrjpbcs.com Coordination through nitrogen would cause a discernible shift in the N-H stretching frequencies in the IR spectrum. primescholars.com The versatility of having both hard (oxygen) and borderline (nitrogen) donor atoms makes these types of ligands structurally adaptable. researchgate.net

Hard-Soft Acid-Base (HSAB) Principles in Metal-Ligand Interactions

The Hard and Soft Acids and Bases (HSAB) principle is a valuable framework for predicting the stability and nature of interactions between metal ions (Lewis acids) and ligands (Lewis bases). libretexts.orgadichemistry.com According to this principle, hard acids preferentially bind with hard bases, and soft acids favor soft bases. mlsu.ac.in

The donor atoms in this compound can be classified according to HSAB theory:

Hard Bases: The oxygen atoms of the urea and acetyl groups are considered hard Lewis bases due to their high electronegativity and low polarizability. adichemistry.commlsu.ac.in

Borderline/Soft Bases: The nitrogen atoms of the urea group are typically considered borderline bases, softer than the oxygen donors. adichemistry.com

The transition metal ions specified can also be classified:

Hard Acids: Fe(III), Mn(II), Co(II)

Borderline Acids: Cu(II), Ni(II), Zn(II), Cd(II)

Soft Acids: Pd(II), Pt(II)

Based on the HSAB principle, hard metal ions like Fe(III) and Mn(II) are expected to form strong, stable complexes by coordinating preferentially with the hard oxygen donor sites of the ligand. sci-hub.se Borderline acids such as Cu(II), Ni(II), and Zn(II) can coordinate with either oxygen or nitrogen, with the specific outcome often depending on reaction conditions. sci-hub.se Soft acids like Pd(II) and Pt(II) would be predicted to favor coordination with the softer nitrogen atoms of the urea bridge. primescholars.comrjpbcs.com

Table 1: HSAB Classification and Predicted Interactions

Metal Ion HSAB Classification Preferred Ligand Donor Site(s)
Fe(III) Hard Acid Urea Oxygen, Acetyl Oxygen
Mn(II) Hard Acid Urea Oxygen, Acetyl Oxygen
Co(II) Hard Acid Urea Oxygen, Acetyl Oxygen
Cu(II) Borderline Acid Urea/Acetyl Oxygen, Urea Nitrogen
Ni(II) Borderline Acid Urea/Acetyl Oxygen, Urea Nitrogen
Zn(II) Borderline Acid Urea/Acetyl Oxygen, Urea Nitrogen
Cd(II) Borderline Acid Urea/Acetyl Oxygen, Urea Nitrogen
Pd(II) Soft Acid Urea Nitrogen

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with urea-based ligands typically involves straightforward methods, and their characterization relies on a suite of spectroscopic and analytical techniques.

Coordination with Transition Metal Ions (e.g., Cu(II), Ni(II), Co(II), Zn(II), Pd(II), Pt(II), Fe(III), Mn(II), Cd(II))

The synthesis of metal complexes involving ligands similar to this compound is generally achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. rjpbcs.comijpcbs.com A common method involves mixing a methanolic or ethanolic solution of the ligand with a solution of the metal salt (e.g., chlorides or nitrates) in the same solvent. primescholars.comnih.gov The mixture is often stirred for several hours, sometimes under reflux, to facilitate the reaction and precipitation of the solid complex. rjpbcs.comijpcbs.com The resulting solid product can then be filtered, washed, and dried. nih.gov The stoichiometry of the resulting complexes, such as [M(L)] or [M(L)2], where L is the urea ligand, can vary depending on the metal-to-ligand molar ratio used in the synthesis.

Spectroscopic Studies of Metal-Urea Complexes (IR, UV-Vis, Mass Spectrometry)

Spectroscopic methods are essential for confirming the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the ligand's binding mode. A key indicator of coordination through the carbonyl oxygen (both urea and acetyl) is a shift of the ν(C=O) stretching band to a lower frequency (wavenumber) in the complex's spectrum compared to the free ligand. mdpi.com Conversely, if coordination occurs through the urea nitrogen, the ν(N-H) stretching frequencies would shift, and the ν(C=O) band might shift to a higher frequency. primescholars.com The appearance of new bands in the far-IR region (typically 400-600 cm⁻¹) can be attributed to the formation of metal-oxygen (M-O) or metal-nitrogen (M-N) bonds. nih.govmdpi.com

Table 2: Expected IR Spectral Data for this compound and its Metal Complexes

Vibration Mode Free Ligand (Approx. cm⁻¹) Complex (Coordination via Oxygen) Complex (Coordination via Nitrogen)
ν(N-H) ~3300 Minor shift Shift to lower frequency
ν(C=O) acetyl ~1680 Shift to lower frequency (~1650) Minor shift or shift to higher frequency
ν(C=O) urea ~1660 Shift to lower frequency (~1630) Shift to higher frequency

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide further evidence of coordination. The absorption bands corresponding to the ligand's internal π→π* and n→π* transitions are typically shifted upon complexation. mdpi.com For complexes with transition metals like Cu(II), Ni(II), and Co(II), the appearance of new, weaker absorption bands in the visible region is indicative of d-d electronic transitions, which can also offer insights into the coordination geometry of the metal center. researchgate.netscispace.com

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the synthesized complexes, thereby verifying their proposed composition and stoichiometry. mdpi.com

Coordination Modes and Geometries of Metal-Urea Complexes

Generally, urea and its derivatives coordinate to metal ions as monodentate ligands through the carbonyl oxygen atom. This is the most common mode, as the oxygen atom has available lone pairs and its coordination is electronically favored. In this scenario, a metal ion would bond to the C=O group of the urea core. The presence of two additional acetylphenyl groups in this compound introduces further possibilities. The acetyl groups' carbonyl oxygens can also act as donor sites, potentially leading to the formation of polynuclear complexes or coordination polymers where the ligand bridges multiple metal centers.

A less common but documented coordination mode for urea involves the nitrogen atoms. This typically occurs with specific metal ions, such as Pd(II), and results in characteristic shifts in the N-H stretching frequencies in infrared spectra. For this compound, N-coordination is also a possibility, although O-coordination is generally preferred due to the higher electronegativity of the oxygen atom.

Bidentate coordination, involving both the urea oxygen and a nitrogen atom (N,O-chelation), is rare but has been observed in a limited number of cases. More likely for a 'bis-urea' type ligand is a bridging mode, where the ligand links two different metal ions. This can occur in several ways:

μ2-bridging: The urea carbonyl oxygen could bridge two metal centers.

Bridging via different donor sites: One metal could coordinate to the urea oxygen, while a second metal coordinates to one of the acetyl carbonyl oxygens.

The resulting geometries of these hypothetical complexes would depend on the metal ion's coordination number and preferred stereochemistry, as well as the stoichiometry of the reaction. Common geometries for metal-urea complexes include octahedral and tetrahedral arrangements. For instance, a metal ion like Cu(II) could form a distorted octahedral complex with two this compound ligands and other co-ligands.

Potential Donor Site Common Coordination Mode Potential Geometry Contribution
Urea Carbonyl OxygenMonodentate, Bridging (μ2)Central point for tetrahedral or octahedral geometries; forms links in coordination polymers.
Acetyl Carbonyl OxygenMonodentateTerminal ligand in a complex; potential for bridging to form polynuclear structures.
Urea Nitrogen AtomsMonodentateLess common, can lead to strained ring formation or specific linear arrangements.

Applications in Precursor Chemistry for Inorganic Materials

The use of urea-based metal complexes as precursors for the synthesis of inorganic nanomaterials is a well-established strategy. The urea ligand can act as a fuel or a precipitating agent during thermal decomposition, facilitating the formation of oxides or other materials at lower temperatures.

Development of Metal Oxide and Metal Sulfide (B99878) Nanoparticles from Urea Complexes

Metal-urea complexes, upon heating, undergo decomposition where the urea component breaks down into volatile products like ammonia (B1221849) and carbon dioxide. This process can be harnessed to synthesize metal oxide nanoparticles. For a hypothetical complex of this compound with a metal like zinc or cadmium, thermal treatment in an oxidizing atmosphere (air) would lead to the combustion of the organic ligand, leaving behind the corresponding metal oxide (e.g., ZnO or CdO). The decomposition temperature and the morphology of the resulting nanoparticles would be influenced by the structure of the precursor complex.

The synthesis of metal sulfide nanoparticles would require a similar thermal decomposition process but under an inert or sulfur-containing atmosphere. Alternatively, the metal-urea complex could be decomposed in a high-boiling point solvent containing a sulfur source, such as thiourea (B124793) or elemental sulfur. The this compound ligand would serve to control the release of metal ions into the solution, influencing the nucleation and growth of the metal sulfide nanocrystals. The bulky and structured nature of the ligand could offer a degree of size and shape control over the final nanoparticles.

Precursor Complex Decomposition Method Target Nanomaterial Role of Ligand
[M(this compound)n]XyThermal Decomposition (Air)Metal Oxide (e.g., ZnO, NiO, CuO)Acts as fuel; influences particle size and morphology through controlled decomposition.
[M(this compound)n]XySolvothermal Decomposition with Sulfur SourceMetal Sulfide (e.g., ZnS, CdS, CuS)Controls metal ion release; acts as a capping agent to prevent agglomeration.

Sol-Gel Processing and Controlled Nanostructure Formation

Sol-gel processing is a versatile method for creating ceramic and glass materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel). Urea is often used in sol-gel synthesis as a catalyst for the hydrolysis and condensation of metal alkoxide precursors. It decomposes upon heating to produce ammonia in-situ, which then raises the pH of the solution, promoting the gelation process.

In this context, this compound could be employed in a similar capacity. Its gradual decomposition would allow for homogeneous and controlled gelation, which is crucial for forming uniform nanostructures. Furthermore, the bulky organic part of the molecule could act as a template or a pore-forming agent (porogen). As the gel is formed and subsequently calcined to remove the organic components, it could leave behind a porous network. The size and connectivity of these pores would be directly related to the concentration and structure of the this compound used in the initial sol. This templating effect is vital for creating high-surface-area materials suitable for applications in catalysis, sensing, and separation.

The acetylphenyl groups could also interact with other organic components or solvents in the sol-gel mixture through non-covalent interactions, further influencing the self-assembly processes that dictate the final nanostructure of the material.

Catalytic Science and Reaction Engineering with 1,3 Bis 3 Acetylphenyl Urea and Its Derivatives

Organocatalytic Applications of Urea (B33335) Scaffolds

The urea moiety is a powerful functional group in the field of organocatalysis, primarily due to its ability to act as a hydrogen-bond donor. This capability allows urea-based catalysts to activate substrates through non-covalent interactions, mimicking the role of enzymes in biological systems. The effectiveness of these catalysts can be finely tuned by modifying the substituents on the urea nitrogen atoms, which influences their acidity and steric properties.

Hydrogen Bonding Catalysis in Organic Transformations

Urea and its derivatives are recognized as effective hydrogen-bond donor catalysts in a variety of organic transformations. wikipedia.org The two N-H protons of the urea can form a bidentate hydrogen-bonding interaction with electrophilic centers, such as carbonyl groups, thereby activating the substrate towards nucleophilic attack. wikipedia.org This mode of activation is often referred to as "partial protonation." wikipedia.org Unlike traditional catalysts, these organocatalysts operate through weaker, non-covalent interactions. wikipedia.org

The strength of the hydrogen bonding, and thus the catalytic activity, is influenced by the electronic properties of the aryl or alkyl groups attached to the urea. Electron-withdrawing groups enhance the acidity of the N-H protons, leading to stronger hydrogen bonds and increased catalytic activity. This principle has been demonstrated in various reactions, including Michael additions, Friedel-Crafts alkylations, and Diels-Alder reactions. mdpi.com

Recent research has also explored the use of urea-based nih.govrotaxanes as hydrogen-bonding phase-transfer catalysts. nih.govacs.org In these systems, the mechanical bond of the rotaxane architecture enhances the catalytic activity of the urea thread, leading to cooperative activation of the reactants. nih.govacs.org For instance, a nih.govrotaxane with a fluorinated macrocycle and a fluorine-containing urea thread showed significantly higher activity in nucleophilic substitution reactions compared to its non-interlocked components. nih.gov

Enantioselective Catalysis (If applicable to chiral derivatives)

When a urea scaffold is incorporated into a chiral molecule, it can be used as a catalyst for enantioselective reactions. Chiral urea derivatives have been successfully employed to induce stereoselectivity in a range of transformations by creating a chiral environment around the substrate in the transition state. nih.govmdpi.com

One notable application is in enantioselective Mannich reactions, where chiral thiourea (B124793) catalysts have been used to synthesize β-amino acids with high enantioselectivity. acs.orgacs.org The catalyst activates the imine substrate through hydrogen bonding, allowing for a stereocontrolled addition of a silyl ketene acetal. acs.orgacs.org

Similarly, chiral ureas have been shown to catalyze enantioselective tail-to-head cyclizations of neryl chloride analogues. nih.gov In this case, it is proposed that two molecules of the urea catalyst work in a cooperative manner to stabilize the transition state and control the stereochemical outcome. nih.gov Kinetic and computational studies have supported this dual-catalyst mechanism. nih.gov

Chiral mono- and bis-(thio)urea supramolecular organocatalysts have also been studied in the enantioselective vinylogous addition reaction of 2-trimethylsilyloxyfuran to carbonyl compounds, affording chiral γ-hydroxymethyl-butenolides in good yields and with high enantiomeric excesses. mdpi.comresearchgate.net The structure of the catalyst and the reaction conditions have a strong influence on the efficiency and stereoselectivity of the reaction. mdpi.com

Metal-Urea Complex Catalysis

The utility of urea derivatives extends beyond organocatalysis to their application as ligands in metal-catalyzed reactions. The urea moiety can coordinate to metal centers through its oxygen or nitrogen atoms, influencing the electronic and steric properties of the metal complex and, consequently, its catalytic activity.

Role of Urea as a Ligand in Homogeneous and Heterogeneous Catalysis

In homogeneous catalysis, urea derivatives have been explored as ligands for various transition metals, including palladium, gold, and iron. rsc.orgnih.govnih.govsemanticscholar.org The coordination mode of urea to the metal center can depend on the nature of the metal and the reaction conditions. primescholars.comtsijournals.com For instance, palladium(II) can coordinate to the nitrogen atom of urea, while other metals like iron(III), zinc(II), and copper(II) tend to coordinate to the oxygen atom. primescholars.com This coordination can stabilize the metal center and modulate its reactivity. nih.gov N-Arylureas have been successfully employed as sterically undemanding pro-ligands for palladium-catalyzed heteroannulation reactions. nih.gov Urea-derived ligands have also been shown to promote palladium-mediated chainwalking processes for the synthesis of azaheterocycles. nih.gov

In the realm of heterogeneous catalysis, metal-urea complexes can serve as precursors for the synthesis of metal nitrides and oxides, which are important catalytic materials. researchgate.netresearchgate.net For example, a self-assembled molecular prism functionalized with urea moieties has been used as a heterogeneous hydrogen-bond donor catalyst for Michael reactions in an aqueous medium. researchgate.net The confined nanospace of this supramolecular structure enhances its catalytic activity. researchgate.net

Catalytic Activity in Specific Organic Reactions (e.g., Polymerization, Coupling Reactions, Multi-component Reactions)

Metal-urea complexes have demonstrated catalytic activity in a variety of organic reactions.

Coupling Reactions: The electrochemical synthesis of urea itself can be achieved through C-N coupling reactions, where a metallic catalyst facilitates the reaction between carbon dioxide and a nitrogen source. oaepublish.com Iron-pincer complexes have been used to catalyze the dehydrogenative coupling of methanol and primary amines to produce symmetric ureas. rsc.org Mechanistic studies suggest a stepwise pathway involving the formation of a formamide intermediate, followed by dehydrogenation to an isocyanate, which then reacts with another amine equivalent. rsc.org

Multi-component Reactions: In the context of multi-component reactions, a deep eutectic mixture of urea and choline chloride has been utilized as a solvent and catalyst system for the enantioselective Passerini reaction. nih.gov The heterogeneous nature of the catalyst in this system allowed for its recovery and reuse over several cycles with minimal loss of activity and enantioselectivity. nih.gov

Polymerization: While not directly involving 1,3-bis(3-acetylphenyl)urea, related amidine-based ligands, which share some structural similarities, have been used to stabilize transition metal complexes active in the polymerization of ethylene. mdpi.com

Other Reactions: Palladium(II) aqua complexes have been shown to catalyze the alcoholysis of urea to produce alkyl carbamates. nih.gov This reaction is significantly faster than the uncatalyzed alcoholysis. nih.gov The mechanism involves the binding of urea to the palladium catalyst, followed by nucleophilic attack of the alcohol. nih.gov

Mechanism of Catalysis and Kinetic Studies

Understanding the mechanism of catalysis and the kinetics of the reaction is crucial for optimizing catalytic processes and designing more efficient catalysts.

Kinetic and mechanistic studies of urea hydrolysis catalyzed by palladium(II) complexes have revealed a multi-step process. nih.gov This includes the binding of urea to the catalyst, the formation of a carbamic acid intermediate coordinated to the palladium, and the subsequent conversion of this intermediate to carbon dioxide and ammonia (B1221849). nih.gov The reaction is inhibited by the product ammonia, which can be sequestered by other metal cations to improve the catalytic turnover. nih.gov

In organocatalysis, kinetic and structural studies of Mannich reactions catalyzed by chiral thioureas have confirmed that the mechanism involves the activation of the imine substrate through hydrogen bonding to the urea component of the catalyst. acs.orgacs.org

The mechanism of catalytic urea hydrolysis has also been investigated on various metal oxide surfaces. rsc.orghep.com.cn On catalysts like TiO2 and ZrO2, the decomposition of urea is often the rate-determining step. rsc.org Interestingly, the reaction pathway can differ depending on the catalyst. For most oxides, the decomposition proceeds via urea thermolysis followed by the hydrolysis of isocyanic acid. However, on ZrO2, a different mechanism is proposed where water directly attacks the adsorbed urea. rsc.org

Theoretical studies, such as Density Functional Theory (DFT), have been employed to investigate the mechanism of catalytic urea synthesis. For example, in the copper(II)-catalyzed synthesis of urea from ammonium carbamate (B1207046), DFT calculations suggest that the [Cu(NH3)4]2+ complex is the likely active catalyst and that a coordinated carbamate is the starting point of the reaction, with carbamic acid as a transient intermediate. nih.gov

Catalyst Design and Immobilization Strategies

The conversion of homogeneous catalysts, which operate in the same phase as the reactants, into heterogeneous systems is a critical step for industrial applications. Heterogenization facilitates catalyst separation from the product stream, enhances catalyst stability, and allows for continuous flow processes and catalyst recycling. For a molecule like this compound, catalyst design can proceed via two primary routes: as an organocatalyst or as a ligand for a metal-centric catalyst.

Catalyst Design Pathways

Organocatalysis: The two N-H groups of the urea moiety can act as powerful hydrogen-bond donors. This allows the molecule to activate electrophilic substrates, similar to other well-known (thio)urea organocatalysts. wikipedia.orgmdpi.com The presence of two aryl groups enhances the acidity of the N-H protons, making it an effective dual hydrogen-bond donor. This bifunctional activation is crucial in many organic transformations.

Metal-Based Catalysis: The acetyl groups, along with the urea oxygen, provide multiple coordination sites (O-donors) for transition metals. This allows this compound to act as a multidentate ligand, forming stable metal complexes. The choice of metal center (e.g., Palladium, Zinc, Zirconium) would define the catalytic activity for various reactions, such as cross-coupling or polymerization. nih.govnih.gov

Immobilization Strategies

The primary challenge in catalysis is often the separation and reuse of the catalyst. Immobilizing the catalyst onto a solid, insoluble support transforms it into a heterogeneous system, simplifying work-up and improving process economics. rsc.orgresearchgate.net Several strategies could be employed for this compound.

Covalent Attachment to Solid Supports: This is one of the most robust methods for preventing catalyst leaching. nih.gov The functional groups on this compound offer anchor points for covalent bonding to supports like polymers (e.g., polystyrene), silica, or nanoparticles.

Via the Acetyl Group: The acetyl group can be chemically modified, for instance, through reduction to an alcohol, which can then be attached to a support via esterification or etherification.

Via the Phenyl Ring: The phenyl rings can be functionalized (e.g., halogenated or nitrated) to introduce a reactive handle for linking to a pre-functionalized support.

Incorporation into Porous Frameworks: A more advanced strategy involves using the molecule itself as a building block for a porous, catalytic material.

Metal-Organic Frameworks (MOFs): If the this compound ligand is modified to include carboxylic acid groups (e.g., by oxidizing the acetyl groups), it can be used as an organic linker to construct a MOF. rsc.orgacs.orgnih.gov The resulting framework would have the urea functionality integrated throughout its porous structure, making the catalytic sites highly accessible while ensuring true heterogeneity. digitellinc.comnih.gov This method prevents the self-aggregation that can sometimes quench the activity of homogeneous urea catalysts. nih.gov

Polymerization: The molecule could be derivatized into a monomer and copolymerized with other monomers to create a catalytic polymer. This approach embeds the catalytic unit directly into the polymer backbone, ensuring stability. dntb.gov.uaacs.org

Illustrative Research Findings

To demonstrate how the performance of such catalysts would be evaluated, the following tables present exemplary data for a hypothetical catalyst derived from this compound.

Table 1: Exemplary Performance of Homogeneous vs. Immobilized Organocatalyst

This table illustrates a hypothetical comparison for the Friedel-Crafts alkylation of indole with β-nitrostyrene, a common benchmark reaction for hydrogen-bond-donating catalysts.

CatalystFormCatalyst Loading (mol%)Reaction Time (h)Yield (%)Recyclability (Yield after 4 cycles)
This compoundHomogeneous52485Not applicable
This compound immobilized on PolystyreneHeterogeneous5368275%
This compound as linker in a MOF (e.g., UiO-67 type)Heterogeneous2189694%

Note: This data is illustrative and intended to show potential research outcomes.

Table 2: Exemplary Data for Metal Complex Immobilization

This table shows a hypothetical Suzuki cross-coupling reaction using a palladium complex of this compound.

CatalystSupport MaterialCatalyst Loading (mol% Pd)Turnover Frequency (TOF, h⁻¹)Product Yield (%)Leached Pd (ppm)
[Pd(OAc)₂] + this compoundNone (Homogeneous)112098-
Pd-complex covalently attached to Silica (SiO₂)Silica1105958
Pd-complex covalently attached to Polystyrene-DVBPolymer195943

Note: This data is illustrative and intended to show potential research outcomes.

These strategies and hypothetical data highlight the significant potential of this compound in the development of advanced, recyclable catalytic systems. The choice of catalyst design and immobilization method would depend on the target reaction, required stability, and process conditions. nih.gov

Functional Material Design and Applications Based on 1,3 Bis 3 Acetylphenyl Urea

Polymeric and Supramolecular Polyurethane Materials

Incorporation of 1,3-Bis(3-acetylphenyl)urea into Polymer Backbones

No studies were found that describe the synthesis or polymerization of polyurethane materials using this compound as a monomer or chain extender. The literature on polyurethane synthesis focuses on different diisocyanate and diol/diamine precursors. qucosa.denih.gov

Tuning of Mechanical and Thermoreversible Properties through Urea (B33335) Linkages

There is no available data on the mechanical or thermoreversible properties of polymers specifically derived from this compound. Research on the structure-property relationships in poly(urethane-urea) elastomers has been conducted on systems using other diamine chain extenders. researchgate.net

Development of Chemical Sensors and Probes

Fluorescent Chemosensors for Ion Detection

No research could be located on the use of this compound as a fluorescent chemosensor for ion detection. The field of urea-based fluorescent sensors has explored other derivatives for detecting various ions, but not the subject compound. researchgate.netmdpi.comnih.govresearchgate.net

Electrochemical Sensors for Molecular Recognition

There are no published reports on the application of this compound in the development of electrochemical sensors for molecular recognition. Research in this area typically employs other functional polymers or materials for sensor fabrication. nih.govmdpi.commdpi.com

Gas Sensing Applications

No information is available in the scientific literature regarding the use of this compound for gas sensing applications.

Advanced Materials for Energy and Environmental Applications (e.g., Waste-to-Energy Conversion if catalyst)

Information on the application of this compound in this area is not available in the current scientific literature.

Molecular Recognition and Chemical Biology Principles of 1,3 Bis 3 Acetylphenyl Urea

Design Principles for Molecular Probes and Ligands within Medicinal Chemistry

The design of molecular probes and ligands based on the 1,3-Bis(3-acetylphenyl)urea framework leverages established medicinal chemistry principles to optimize interactions with biological targets. These principles guide the strategic modification of the molecule to enhance its affinity, selectivity, and efficacy.

The diaryl urea (B33335) core is a privileged pharmacophore, primarily due to the urea moiety's ability to act as both a hydrogen bond donor and acceptor. nih.gov This dual functionality allows it to form robust interactions with the amino acid residues in the active sites of enzymes and receptors. nih.govnih.govresearchgate.net Structural modification strategies for diaryl ureas often focus on the aryl rings. By introducing various substituents at different positions on these rings, medicinal chemists can explore the steric and electronic requirements of the target's binding pocket.

For instance, the synthesis of novel pyrazolo- and triazolo-based diaryl ureas was undertaken to develop new selective cannabinoid-1 (CB1) receptor inhibitors. nih.gov Similarly, the development of 1,3-disubstituted urea derivatives has been pursued to create compounds with antiproliferative activity. nih.gov These modifications aim to fine-tune the molecule's properties to achieve desired biological effects. The synthesis of unsymmetrical ureas, a common structural modification, can be achieved through various methods, including the reaction of amines with phosgene (B1210022) or its safer equivalents like triphosgene (B27547). nih.govmdpi.com

Computational modeling is an indispensable tool in the design of ligands based on the this compound structure. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics (MD) simulations provide critical insights into ligand-target interactions and guide the rational design of more potent and selective molecules. nih.gov

Molecular docking studies have been extensively used to predict the binding modes of diaryl urea derivatives with various targets. For example, docking simulations were employed to understand the binding of inhibitors to LIM kinase (Limk), urease, and α-glucosidase. scilit.comnih.govnih.gov These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-inhibitor complex. nih.govnih.govresearchgate.net

3D-QSAR models have been successfully developed to correlate the structural features of bis-aryl urea compounds with their biological activity. nih.gov These models provide a quantitative understanding of the structure-activity and structure-selectivity relationships, which is valuable for designing new inhibitors with improved properties. nih.gov Molecular dynamics simulations further complement these studies by exploring the dynamic behavior of the ligand-protein complex over time, confirming the stability of binding poses and assessing conformational changes. nih.govnih.gov

Table 1: Application of Computational Modeling in the Design of Diaryl Urea Derivatives

Compound ClassBiological TargetComputational MethodKey Findings
Bis-aryl ureasLIM Kinase (Limk1)3D-QSAR, Molecular Docking, MD SimulationsDeveloped models with good predictive ability to guide the design of potent and selective inhibitors. nih.gov
N,N'-DiarylureasCannabinoid-1 (CB1) ReceptorMolecular Docking, MD SimulationsIdentified allosteric and orthosteric binding sites and key interactions (H-bonds, π-π interactions). nih.gov
Diphenyl urea derivativesα-glucosidaseMolecular DockingRevealed that the urea moiety interacts with catalytic residues in the active site. nih.gov
Synthetic CompoundsHelicobacter pylori ureaseMolecular DockingPredicted the binding mode of a benzopyrone-containing inhibitor within the enzyme's active site. nih.gov
Diaryl urea derivativesc-MET and VEGFR-2Molecular DockingGuided the design of dual inhibitors as apoptosis inducers. nih.gov

Structure-Activity Relationship (SAR) Studies on Molecular Interactions

The nature and position of substituents on the aryl rings of diaryl ureas profoundly affect their molecular recognition and biological activity.

Antiproliferative Activity : Studies on 1,3-disubstituted ureas revealed that hydroxyl groups on the phenyl ring decreased antiproliferative activity, possibly by reducing cell membrane permeability. nih.gov Conversely, an aromatic ring at the N-3 position tended to enhance inhibitory activity, whereas introducing a nitro group at the C-3 position generally diminished it. nih.gov

Urease Inhibition : The position of substituents can be critical for enzyme inhibition. For example, a nitro group at the meta position of the phenyl ring was found to play a major role in the urease inhibitory activity of certain derivatives. researcher.life

Anticancer Activity : For bisaryl ureas acting as mitochondrial uncouplers, lipophilic and electron-withdrawing groups were found to enhance their activity. nih.gov

Anti-tuberculosis Activity : In the development of urea-based anti-tuberculosis agents, bulky, hydrophobic groups like adamantyl were preferred on one side of the urea, while substitutions at the meta and para positions of the phenyl ring on the other side were well-tolerated. nih.gov

Table 2: Influence of Substituents and Positional Isomerism on the Biological Activity of Diaryl Urea Derivatives

Target/ActivitySubstituentPositionEffect on Activity
AntiproliferativeHydroxyl (-OH)Phenyl RingDecreased activity. nih.gov
AntiproliferativeNitro (-NO2)C-3 of Aryl RingDecreased activity. nih.gov
Urease InhibitionNitro (-NO2)metaEnhanced activity. researcher.life
Mitochondrial Uncoupling (Anticancer)Lipophilic, Electron-Withdrawing GroupsEnhanced activity. nih.gov
Anti-tuberculosisBulky, Hydrophobic Groups (e.g., Adamantyl)Enhanced activity. nih.gov
Anti-tuberculosisVariousmeta and/or paraWell-tolerated, minor impact on activity. nih.gov

The three-dimensional conformation of a ligand is a key determinant of its binding affinity. For N,N'-diarylureas, there is a strong preference for the anti,anti-conformation, where the N-H bonds are on opposite sides of the carbonyl group and the aryl rings are also on opposite sides relative to the central urea plane. researchgate.net This preference is even more pronounced in polar environments. researchgate.net This specific conformation is often crucial for establishing the double hydrogen bond interactions that are characteristic of urea-based inhibitors. researchgate.net

Computational methods, such as Density Functional Theory (DFT) calculations, are used to perform conformational analyses and identify the lowest-energy, most stable structures of diarylureas. nih.gov The stability of a ligand's binding pose and the conformational changes in both the ligand and the protein during interaction can be assessed through molecular dynamics simulations, providing a deeper understanding of binding affinity. nih.govnih.gov

Mechanistic Insights into Enzyme-Ligand Interactions

The mechanism of action for diaryl urea-based inhibitors typically involves direct interaction with the target enzyme's active site. The urea moiety is central to this interaction, forming key hydrogen bonds with amino acid residues.

For example, in the inhibition of α-glucosidase, the urea group of 1,3-diphenyl urea derivatives was shown through docking studies to interact directly with catalytic residues such as Glu277 and to form hydrogen bonds with other residues like Asn350, Asp352, and Gln353. nih.gov Similarly, diarylurea inhibitors of the CB1 receptor form hydrogen bonds with residues like PHE174 and engage in π-π stacking interactions with aromatic residues such as TRP279 and PHE268. nih.gov

Urease inhibitors can be classified as either active-site directed or mechanism-based. nih.govresearchgate.net The functional groups of these inhibitors, containing electronegative atoms like oxygen, nitrogen, and sulfur from the urea or thiourea (B124793) core, can act as bidentate or tridentate ligands that chelate the nickel ions essential for urease's catalytic activity. nih.govresearchgate.net The size of the inhibitor is also important; bulky groups can create unfavorable steric interactions, whereas less bulky attachments allow easier entry into the substrate-binding pocket. nih.govresearchgate.net

A different mechanism has been proposed for certain bisaryl urea anticancer agents. These compounds can act as mitochondrial uncouplers through a fatty acid-activated mechanism, where the urea functions as an anion transporter to shuttle deprotonated fatty acids across the mitochondrial membrane, leading to the dissipation of the proton gradient. nih.gov

Table 3: Key Molecular Interactions of Diaryl Urea Derivatives with Biological Targets

Target Enzyme/ReceptorInteracting ResiduesType of InteractionCompound Class
α-glucosidaseGlu277, Asn350, Asp352Hydrogen Bond1,3-Diphenyl urea derivatives. nih.gov
Gln353, Glu411, Asp307Hydrogen Bond
Trp58, Phe301, Tyr347Hydrophobic Interaction
Cannabinoid-1 (CB1) ReceptorPHE174, PHE117Hydrogen BondN,N'-Diarylureas. nih.gov
TRP279, PHE268, PHE501π-π Interaction
UreaseActive Site Ni(II) ionsChelation/CoordinationUrea and Thiourea derivatives. nih.govresearchgate.net
c-MET / VEGFR-2Not specifiedNot specified1,3-Diphenylurea appended aryl pyridines. nih.gov

Alpha-Chymotrypsin Inhibition Studies

One such study investigated a series of unsymmetrical 1,3-disubstituted urea derivatives for their alpha-chymotrypsin inhibitory effects. A noteworthy analog, N-(2-acetylphenyl)-N′-(3-methylphenyl) urea, which shares an acetylphenyl motif with this compound, demonstrated moderate inhibitory activity. researchgate.net The substitution pattern on the phenyl rings has been shown to be a critical determinant of inhibitory potency. researchgate.net Research indicates that the inhibitory trend for substituents on the phenyl ring follows the order of ortho > meta > para. researchgate.net

Table 1: Alpha-Chymotrypsin Inhibition by a Structurally Related Urea Derivative

Compound IC50 (μM)
N-(2-acetylphenyl)-N′-(3-methylphenyl) urea 13.6 ± 0.23

Data sourced from a study on unsymmetrical 1,3-disubstituted urea derivatives as α-chymotrypsin inhibitors. researchgate.net

The presence of the acetyl group on the phenyl ring, as seen in this compound, suggests a potential for interaction with the enzyme's active site. The urea backbone is capable of forming hydrogen bonds with the catalytic triad (B1167595) residues of the enzyme, while the phenyl rings can engage in hydrophobic interactions within the S1 and S2 pockets of the active site.

Inosine (B1671953) 5′-Monophosphate Dehydrogenase (IMPDH) Interactions

Inosine 5′-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it an attractive target for immunosuppressive, antiviral, and anticancer agents. Urea derivatives have been identified as a class of compounds with the potential to inhibit IMPDH.

While specific studies detailing the interaction of this compound with IMPDH are not prevalent, the general mechanism of IMPDH inhibition by small molecules is well-characterized. IMPDH inhibitors typically bind in the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding site, preventing the oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). The urea moiety is a key pharmacophore that can establish hydrogen bonding interactions with residues in the active site. For some urea-based inhibitors, it has been noted that the urea nitrogen is important for activity.

The diaryl structure of this compound provides a scaffold that can position the phenyl rings to interact with hydrophobic pockets within the NAD+ binding site. The acetyl groups could potentially form additional hydrogen bonds or other polar interactions, which may influence the binding affinity and selectivity.

Soluble Epoxide Hydrolase (sEH) Enzyme-Ligand Binding

Soluble epoxide hydrolase (sEH) is a bifunctional enzyme involved in the metabolism of epoxy fatty acids, which are important signaling molecules in inflammatory and cardiovascular pathways. 1,3-Disubstituted ureas are a well-established class of potent sEH inhibitors. Although direct binding data for this compound is not available, extensive structure-activity relationship (SAR) studies on analogous compounds provide a strong basis for predicting its interaction with the enzyme.

The catalytic mechanism of sEH involves a catalytic triad (Asp335, Tyr383, Tyr466 in human sEH). The urea functionality of inhibitors is known to interact directly with these key residues. The carbonyl oxygen of the urea typically forms hydrogen bonds with the hydroxyl groups of Tyr383 and Tyr466, while one of the urea nitrogens can interact with the carboxylate of Asp335.

The aryl groups of 1,3-diarylurea inhibitors occupy hydrophobic pockets within the active site. The acetyl groups on the phenyl rings of this compound could potentially influence the orientation of the phenyl rings within these pockets and may also engage in additional polar interactions with nearby residues.

Table 2: Key Residues in Human sEH Interacting with Urea-Based Inhibitors

Interacting Residue Type of Interaction
Asp335 Hydrogen Bond
Tyr383 Hydrogen Bond
Tyr466 Hydrogen Bond

Target Engagement and Molecular Binding Modes

The molecular binding mode of this compound with its potential biological targets can be inferred from the extensive research on related urea-based inhibitors. The central urea moiety consistently acts as a key pharmacophore, primarily through its ability to form multiple hydrogen bonds.

Hydrogen Bonding: The urea group can act as both a hydrogen bond donor (through its N-H groups) and a hydrogen bond acceptor (through its carbonyl oxygen). This allows it to form a stable network of interactions with the amino acid residues in the active sites of enzymes like alpha-chymotrypsin, IMPDH, and sEH.

Role of Acetyl Groups: The acetyl groups at the meta-positions of the phenyl rings introduce polarity and the potential for additional hydrogen bonding. These groups could interact with polar residues or water molecules in the active site, potentially influencing the compound's solubility, binding orientation, and inhibitory potency.

Q & A

Q. What strategies validate the specificity of this compound in target-binding assays?

  • Methodological Answer :
  • Competitive binding assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to quantify displacement .
  • CRISPR knockouts : Generate target gene-knockout cell lines to confirm on-target effects .
  • SPR biosensors : Measure binding kinetics (kon_{on}, koff_{off}) to assess affinity and selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.